1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride
CAS No.: 156028-30-7
Cat. No.: VC21137124
Molecular Formula: C64H56O10
Molecular Weight: 985.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 156028-30-7 |
---|---|
Molecular Formula | C64H56O10 |
Molecular Weight | 985.1 g/mol |
IUPAC Name | 11,14,22,26-tetrakis(4-tert-butylphenoxy)-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone |
Standard InChI | InChI=1S/C64H56O10/c1-61(2,3)33-13-21-37(22-14-33)69-45-29-41-49-42(58(66)73-57(41)65)31-47(71-39-25-17-35(18-26-39)63(7,8)9)53-54-48(72-40-27-19-36(20-28-40)64(10,11)12)32-44-50-43(59(67)74-60(44)68)30-46(52(56(50)54)51(45)55(49)53)70-38-23-15-34(16-24-38)62(4,5)6/h13-32H,1-12H3 |
Standard InChI Key | OIBUEAFZCMYHPY-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)OC2=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)OC5=O)OC7=CC=C(C=C7)C(C)(C)C)C8=C(C=C9C(=C38)C(=C2)C(=O)OC9=O)OC1=CC=C(C=C1)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OC2=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)OC5=O)OC7=CC=C(C=C7)C(C)(C)C)C8=C(C=C9C(=C38)C(=C2)C(=O)OC9=O)OC1=CC=C(C=C1)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C |
Introduction
Chemical Structure and Physical Properties
1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride consists of a perylene core with four tert-butylphenoxy substituents at the bay positions (1, 6, 7, and 12) and dianhydride functional groups at the peri positions (3, 4, 9, and 10). The tert-butylphenoxy groups at the bay positions significantly improve the solubility of the perylene derivative in organic solvents, which is crucial for its processability in various applications . The dianhydride groups serve as reactive sites for further functionalization, particularly for the synthesis of perylene diimide derivatives through reactions with primary amines .
Physical and Chemical Data
The physical and chemical properties of 1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride are summarized in Table 1.
Property | Value |
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Chemical Formula | C64H56O10 |
Molecular Weight | 985.12 g/mol |
CAS Number | 156028-30-7 |
Density | 1.276 g/cm³ |
Appearance | Dark red solid |
Solubility | Soluble in various organic solvents |
Chemical Classification | Perylene derivative, Fluorescent dye |
Table 1: Physical and chemical properties of 1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride
Spectroscopic Properties
The compound exhibits strong absorption in the visible region, with characteristic absorption peaks that contribute to its vibrant coloration. As a perylene derivative, it belongs to a class of compounds that typically show strong fluorescence, making it valuable as a fluorescent agent. The incorporation of the tert-butylphenoxy groups at the bay positions causes bathochromic shifts in the absorption and emission spectra compared to unsubstituted perylene derivatives, extending its absorption range toward the near-infrared region . This red-shifting effect is particularly beneficial for applications in photovoltaics and imaging where extended spectral coverage is desired.
Synthesis Methods
General Synthetic Approach
The synthesis of 1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride typically starts with perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) as the primary precursor. The tetra-substitution at the bay positions (1, 6, 7, and 12) with tert-butylphenoxy groups is achieved through nucleophilic aromatic substitution reactions, often requiring prior halogenation of these positions .
A common synthetic route involves:
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Halogenation of PTCDA to introduce bromine or chlorine atoms at the bay positions
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Nucleophilic substitution of the halogen atoms with 4-tert-butylphenol under basic conditions
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Purification to obtain the pure tetra-substituted product
Specific Synthetic Procedures
The synthesis typically begins with the conversion of commercially available perylene-3,4,9,10-tetracarboxylic dianhydride to 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic dianhydride or 1,6,7,12-tetrabromoperylene-3,4,9,10-tetracarboxylic dianhydride . The tetrahalogenated intermediate then undergoes nucleophilic aromatic substitution with 4-tert-butylphenol in the presence of a base, typically potassium carbonate, in a polar aprotic solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) . The reaction is usually carried out at elevated temperatures (around 80-120°C) to facilitate the substitution process.
This synthetic approach has been extensively optimized to improve yields and purity, with careful control of reaction conditions being crucial for obtaining the desired product with minimal formation of partially substituted byproducts .
Applications and Uses
Fluorescent Probes and Sensors
1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride serves as a key precursor for the synthesis of perylene bisimide cyclophanes, which are used as fluorescent probes in various sensing applications . The high fluorescence quantum yield and excellent photostability of derivatives based on this compound make them ideal candidates for detection and imaging applications. These materials can be designed to respond to specific analytes through changes in their fluorescence properties, enabling their use as chemical sensors .
Photovoltaic Applications
One of the most significant applications of 1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride is in the field of photovoltaics, particularly in dye-sensitized solar cells (DSSCs). The compound serves as a ligand in bis(terpyridine)-ruthenium complexes, which exhibit photovoltaic properties and can be incorporated into DSSCs to improve their performance . The extended π-conjugation and strong light absorption in the visible region make this compound and its derivatives excellent candidates for light-harvesting applications.
Organic Electronics
The compound and its derivatives have been explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The planar perylene core provides efficient π-π stacking, which is beneficial for charge transport in solid-state devices. The tert-butylphenoxy substituents help maintain solubility while allowing for controlled aggregation in thin films .
Precursor for Advanced Materials
1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride serves as a precursor for the synthesis of various advanced materials, including:
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Perylene diimide (PDI)-bridged ladder polysiloxanes through reaction with silane-containing amines
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PDI-Sil (perylene carboxdiimide-coupled triethoxysilane) for integration into siliceous frameworks
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Luminescent solar concentrators that can be used to enhance the efficiency of photovoltaic systems
The synthetic protocol for PDI-Sil, for example, involves the reaction of 1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride with 3-aminopropyltriethoxysilane in dry ethanol under inert conditions, followed by refluxing for an extended period .
Derivatives and Related Compounds
Perylene Diimides (PDIs)
The most common derivatives of 1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride are perylene diimides (PDIs), which are formed through the reaction of the dianhydride with primary amines. These PDIs exhibit exceptional optical and electronic properties, including strong absorption in the visible region, high fluorescence quantum yields, and excellent photostability . The imidization at the peri positions can be achieved with various amines, leading to a diverse range of PDI derivatives with tunable properties.
A notable example is N,N'-didodecyl-1,6,7,12-tetra(4-tert-butylphenoxy)perylene-3,4,9,10-tetracarboxylic acid bisimide, which exhibits excellent solubility and thermal stability with decomposition temperatures exceeding 400°C . This derivative has been characterized by FT-IR, NMR, and mass spectroscopy, confirming its structure.
Optical Properties of PDI Derivatives
The optical properties of PDI derivatives derived from 1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride have been extensively studied. These compounds typically show characteristic absorption peaks in the visible region, with the incorporation of tert-butylphenoxy groups causing significant red shifts compared to unsubstituted PDIs . Table 2 summarizes some key optical properties of these derivatives.
Compound | Absorption Peaks (nm) | Emission Peaks (nm) | LUMO Energy (eV) |
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Unsubstituted PDI | 458, 490, 526 | 540, 576, 624 | - |
N,N'-didodecyl-1,7-di(4-tert-butylphenoxy)PDI | Shifted to longer wavelengths | Shifted to longer wavelengths | 3.89 |
N,N'-didodecyl-1,6,7,12-tetra(4-tert-butylphenoxy)PDI | Further red-shifted | Further red-shifted | 3.86 |
Table 2: Optical properties of PDI derivatives compared to unsubstituted PDI
Molecular Engineering for Specific Applications
Through careful molecular engineering, derivatives of 1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride have been tailored for specific applications. For example, the incorporation of silane groups enables covalent integration into siliceous frameworks for hybrid materials applications . Similarly, the attachment of electroactive moieties, such as fullerenes, allows for the creation of donor-acceptor systems for photovoltaic applications .
One notable example is the synthesis of panchromatic light-absorbing fullerene-perylene-BODIPY triads, where 1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride serves as a key component, providing strong absorption in the visible region . These advanced materials exhibit broad absorption bands extending into the near-infrared region, making them excellent candidates for solar energy harvesting.
Current Research and Future Perspectives
Advances in Synthetic Methodologies
Recent research has focused on developing more efficient synthetic methodologies for 1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride and its derivatives. Improved methods for selective functionalization at the bay positions and controlled regioisomeric purity have been key areas of interest . New catalytic systems and reaction conditions are being explored to enhance yields and reduce the formation of byproducts.
Emerging Applications
Emerging applications of 1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride and its derivatives include:
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Advanced sensing platforms for environmental monitoring and biomedical diagnostics
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Next-generation photovoltaic systems with improved efficiency and stability
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Organic electronics with enhanced performance characteristics
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Nanomaterials for energy storage and conversion
The integration of this compound into hybrid materials, such as ureasil-type hybrid materials featuring covalently integrated perylene carboxdiimide-coupled triethoxysilane, represents a promising direction for the development of new functional materials .
Challenges and Opportunities
Despite the significant progress made in the synthesis and application of 1,6,7,12-Tetra-tert-butylphenoxyperylene-3,4,9,10-tetracarboxylic dianhydride, several challenges remain. These include improving the scalability of synthesis methods, enhancing the solubility and processability of derivatives for practical applications, and addressing stability issues in certain environments.
Opportunities for future research include the development of novel derivatives with tailored properties for specific applications, the exploration of new hybrid materials combining this compound with other functional components, and the investigation of structure-property relationships to guide rational design of next-generation materials.
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